molecular formula C10H11ClN2O B2529468 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one CAS No. 17826-71-0

1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one

Cat. No.: B2529468
CAS No.: 17826-71-0
M. Wt: 210.66
InChI Key: CWOLTMHYVIZTCW-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by a pyrazolidinone ring substituted with a 4-chlorophenylmethyl group. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one can be achieved through a solvent-free method by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill . This method is environmentally friendly and avoids the use of harmful organic solvents. The reaction conditions involve mild bases, which make the process more sustainable compared to conventional solution-phase reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar mechanochemical techniques. The use of ball milling not only enhances the reaction efficiency but also reduces the environmental impact by minimizing solvent waste.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution on the pyrazolidinone ring.

Major Products Formed:

    Oxidation: 1-(4-Chlorophenyl)-3-pyrazolol.

    Substitution: Depending on the nucleophile used, different substituted pyrazolidinones can be formed.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, in the synthesis of strobilurin fungicides, the compound acts by inhibiting mitochondrial respiration in fungi, thereby preventing their growth . The molecular pathways involved include the disruption of electron transport in the mitochondrial membrane.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-pyrazolol
  • 4-Iodopyrazole-3-ols

Comparison: 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds like 1-(4-Chlorophenyl)-3-pyrazolol, it offers different reactivity profiles, making it suitable for various synthetic applications .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOLTMHYVIZTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324269
Record name 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17826-71-0
Record name 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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